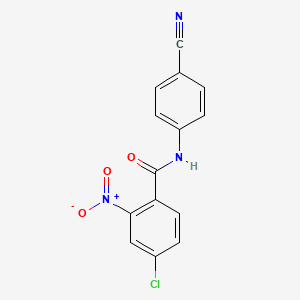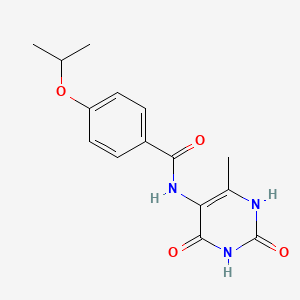
4-chloro-N-(4-cyanophenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-cyanophenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as CCN and has been synthesized using various methods. CCN has been found to have potential applications in scientific research, particularly in the study of the mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of CCN is not fully understood. However, studies have shown that CCN inhibits the activity of certain enzymes that are involved in the growth of cancer cells. CCN has also been found to induce apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects
CCN has been found to have several biochemical and physiological effects. Studies have shown that CCN can inhibit the activity of certain enzymes that are involved in the growth of cancer cells. CCN has also been found to induce apoptosis, a process that leads to the death of cancer cells. CCN has been found to have antibacterial properties and can inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCN has several advantages for lab experiments. It is easy to synthesize and can be produced in high yields. CCN is also stable and can be stored for long periods. However, CCN has some limitations for lab experiments. It is toxic and can be harmful if not handled properly. CCN is also expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of CCN. One area of research is the development of CCN as a potential anticancer drug. Studies have shown that CCN has anticancer properties and can inhibit the growth of cancer cells. Another area of research is the development of CCN as an antibacterial agent. CCN has been found to have antibacterial properties and can inhibit the growth of certain bacteria. Additionally, research can be done to study the mechanism of action of CCN and to identify other potential applications for this compound.
Conclusion
4-chloro-N-(4-cyanophenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. This compound has potential applications in the study of cancer, inflammatory diseases, and as an antibacterial agent. CCN has several advantages for lab experiments, including its ease of synthesis and stability. However, CCN is toxic and can be harmful if not handled properly. There are several future directions for the study of CCN, including the development of CCN as a potential anticancer drug and as an antibacterial agent.
Métodos De Síntesis
There are several methods used for the synthesis of CCN, including the reaction of 4-chloro-2-nitrobenzoic acid with 4-cyanophenylamine in the presence of a coupling agent. Another method involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-cyanophenyl isocyanate. These methods have been found to be effective in producing CCN in high yields.
Aplicaciones Científicas De Investigación
CCN has been found to have potential applications in scientific research, particularly in the study of cancer. Studies have shown that CCN has anticancer properties and can inhibit the growth of cancer cells. CCN has also been found to have potential applications in the treatment of inflammatory diseases and as an antibacterial agent.
Propiedades
IUPAC Name |
4-chloro-N-(4-cyanophenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-10-3-6-12(13(7-10)18(20)21)14(19)17-11-4-1-9(8-16)2-5-11/h1-7H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTZJJFYMCXOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-cyanophenyl)-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide](/img/structure/B5801640.png)
![4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5801655.png)
![N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5801660.png)

![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)
![N-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5801689.png)
![1-isopropyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5801696.png)





![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)